![molecular formula C15H22N2O2 B1320467 4-[(甲基氨基)甲基]哌啶-1-甲酸苄酯 CAS No. 876316-35-7](/img/structure/B1320467.png)

4-[(甲基氨基)甲基]哌啶-1-甲酸苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

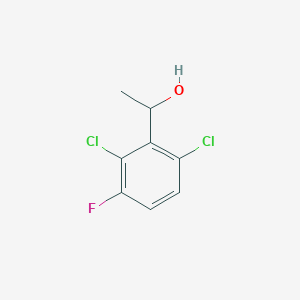

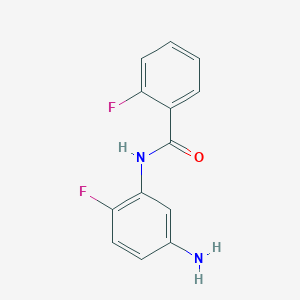

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their biological activities, particularly as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is a therapeutic target for the treatment of conditions such as Alzheimer's disease .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions that introduce various functional groups to the piperidine core. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are closely related to Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate, has been reported to involve the introduction of benzoyl groups and other substituents to enhance anti-AChE activity . Another related compound, 1-benzyl-4-(N-Boc-amino)piperidine, was synthesized and characterized using spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR . The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) also demonstrates the versatility of reactions involving the piperidine ring .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. Spectroscopic methods such as FT-IR, FT-Raman, and NMR have been used to characterize these compounds. Density Functional Theory (DFT) calculations, including HOMO-LUMO bandgap energy and electron excitation analysis, provide insights into the electronic properties of these molecules . The molecular structure influences the interaction with biological targets, such as AChE, and is therefore a key aspect of the design of potential therapeutic agents.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, the introduction of bulky moieties or phenyl groups has been shown to enhance anti-AChE activity . The reactivity of carboxylic acids in piperidine derivatives has been explored using fluorescence tagging reagents in high-performance liquid chromatography, demonstrating the potential for further derivatization . Additionally, the synthesis of carbon-14 labelled piperidine derivatives for receptor agonist studies indicates the importance of these compounds in pharmacological research .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's suitability for drug development. The Potential Energy Scan (PES) studies can reveal the conformational preferences of these molecules, which is important for understanding their interactions with biological targets . The molecular electrostatic potential and Fukui function descriptors provide information on the most reactive sites of the compound, which is valuable for predicting its reactivity in chemical reactions .

科学研究应用

Anti-Acetylcholinesterase Activity

A significant application of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate derivatives is in the inhibition of acetylcholinesterase (AChE). Research has found that certain derivatives, specifically 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, show potent anti-AChE activity. This property is particularly relevant in the context of antidementia agents, as these compounds can increase acetylcholine content in the brain, potentially benefiting patients with dementia-related conditions (Sugimoto et al., 1990).

Synthesis and Structure-Activity Relationships

Further exploration in the synthesis and structure-activity relationships of these compounds has led to the development of rigid analogues with enhanced anti-AChE activity. This research demonstrates the potential for creating more effective inhibitors of AChE through specific structural modifications (Sugimoto et al., 1992).

Palladium-Catalyzed Functionalization

These compounds are also noteworthy in the context of palladium-catalyzed CH functionalization, showcasing their utility in medicinal chemistry synthesis. This application is crucial for developing Serine palmitoyl transferase enzyme inhibitors, which are significant in various therapeutic contexts (Magano et al., 2014).

Antituberculosis Activity

Derivatives of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate have been studied for their potential in treating tuberculosis. These derivatives showed promising results in inhibiting the Mycobacterium tuberculosis GyrB ATPase assay and had minimal cytotoxicity (Jeankumar et al., 2013).

Asymmetric Synthesis in Drug Development

These compounds are also relevant in asymmetric synthesis, which is vital for developing new pharmaceuticals. For instance, the asymmetric synthesis of CIS-(3R,4R)- N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of potent proteinkinase inhibitors, highlights the importance of these compounds in drug development (Hao et al., 2011).

Antibacterial Properties

Research has also identified the antibacterial properties of certain benzamide derivatives containing the Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate structure. These compounds have been tested for their efficacy against various bacterial strains, demonstrating potential applications in antibacterial therapies (Khatiwora et al., 2013).

安全和危害

属性

IUPAC Name |

benzyl 4-(methylaminomethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-16-11-13-7-9-17(10-8-13)15(18)19-12-14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHPTZDHTMZDGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594465 |

Source

|

| Record name | Benzyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate | |

CAS RN |

876316-35-7 |

Source

|

| Record name | Benzyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)